molecular formula C9H14ClN5O B1365804 1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride CAS No. 4838-56-6

1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride

Cat. No.: B1365804
CAS No.: 4838-56-6
M. Wt: 243.69 g/mol
InChI Key: GSHFIBZGCAWOEW-UHFFFAOYSA-N
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Description

It was first synthesized in 1922 by Emil Werner and James Bell, and its therapeutic potential was discovered in the 1950s. This compound has since become a cornerstone in diabetes management due to its efficacy and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride typically involves the reaction of dimethylamine hydrochloride with 2-cyanoguanidine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reacted with p-anisidine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically crystallized from an aqueous solution and dried under vacuum to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the biguanide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted biguanides .

Scientific Research Applications

1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its effects on cellular metabolism and insulin signaling pathways.

    Medicine: Beyond its use in diabetes treatment, it is being investigated for potential benefits in cancer therapy, cardiovascular diseases, and aging.

    Industry: It is used in the formulation of pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

The primary mechanism of action of 1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride involves the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to increased glucose uptake by cells and decreased hepatic glucose production . Additionally, the compound affects mitochondrial respiration, leading to reduced ATP production and increased AMP levels, further activating AMPK .

Comparison with Similar Compounds

Similar Compounds

    Phenformin: Another biguanide used for diabetes treatment but withdrawn due to lactic acidosis risk.

    Buformin: Similar to phenformin but with a slightly different safety profile.

    Polyhexamethylene biguanide hydrochloride: Used as a disinfectant and preservative.

Uniqueness

1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride stands out due to its excellent safety profile and efficacy in managing type 2 diabetes. Unlike phenformin and buformin, it has a lower risk of causing lactic acidosis, making it a preferred choice for long-term diabetes management .

Properties

IUPAC Name

1-(diaminomethylidene)-2-(4-methoxyphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O.ClH/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHFIBZGCAWOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4838-56-6
Record name Biguanide, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methoxyphenyl)biguanide hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERY6Q6C8H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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